4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Descripción general

Descripción

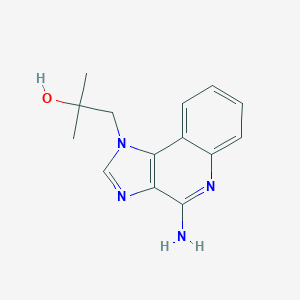

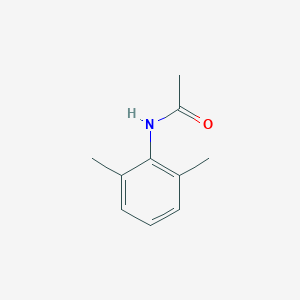

“4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” is an imidazoquinoline compound . It is also known as Resiquimod . It is a TLR7/8 agonist and has been shown to activate dendritic cells in both healthy and inflamed skin .

Synthesis Analysis

The synthesis of “4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” involves several steps and precursors . The synthetic route includes compounds such as 4-chloro-1-(2-h… , α,α-Dimethyl-6H… , and 1,2-dichlorobenzene . The synthesis process has been documented in various patents and literature .Molecular Structure Analysis

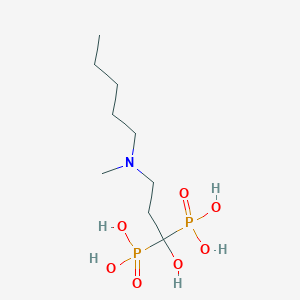

The molecular formula of “4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” is C14H16N4O . It has a molecular weight of 256.30300 . The exact mass is 256.13200 .Physical And Chemical Properties Analysis

The compound has a density of 1.34g/cm3 . It has a boiling point of 513.6ºC at 760 mmHg . The flash point is 264.4ºC . The LogP value is 1.86770 , and the vapour pressure is 2.26E-11mmHg at 25°C .Aplicaciones Científicas De Investigación

GABA A Receptor Modulators

Imidazoquinolines have been identified as positive allosteric modulators of GABA A receptors, which play a crucial role in various disease conditions .

Proton Pump Inhibitors

This class of compounds includes proton pump inhibitors, which are used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production .

Aromatase Inhibitors

Aromatase inhibitors, which are found within this chemical group, are used in the treatment of breast cancer by inhibiting the enzyme responsible for estrogen production .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazoquinolines also encompass NSAIDs, which are medications that help reduce inflammation, pain, and fever .

Antitumor Potential

Some imidazoquinoline derivatives have been evaluated for their antitumor potential against different cancer cell lines, indicating a possible application in cancer therapy .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, also known as R 842, is the Toll-like receptor 7/8 (TLR7/8) . TLR7/8 are part of the innate immune system and play a crucial role in the recognition of microbial pathogens and the initiation of immune responses.

Mode of Action

R 842 acts as a potent synthetic agonist of TLR7/8 . It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. This activation results in the production of cytokines , which are key players in the immune response .

Biochemical Pathways

Upon activation by R 842, TLR7/8 triggers a signaling pathway that leads to the activation of NF-κB and IRF7 , transcription factors that regulate the expression of genes involved in immune responses . This results in the production of various cytokines, including TNF-α, IL-6, and IFN-α , which mediate inflammatory responses and antiviral defenses.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The activation of TLR7/8 by R 842 and the subsequent production of cytokines lead to a potent immune response. This can result in the elimination of microbial pathogens and the activation of antitumor responses . Therefore, R 842 has potential applications in the design of immunomodulating agents for use as vaccine adjuvants and anticancer treatments .

Propiedades

IUPAC Name |

1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBOKXFMODKQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150133 | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol | |

CAS RN |

112668-45-8 | |

| Record name | 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-842 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Imiquimod?

A1: Imiquimod is an immune response modifier that exerts its effects by inducing cytokine production in the skin. [, ] While its exact mechanism is not fully understood, it is believed to activate immune cells, particularly those involved in innate immunity, leading to the release of cytokines like interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). [, ]

Q2: What are the main cytokines induced by Imiquimod and its analog S-28463?

A2: Both Imiquimod and S-28463 have been shown to induce the production of IFN-α and TNF-α in the skin of mice and rats after topical application. [] Imiquimod has also been found to increase interleukin-8 (IL-8) levels in human keratinocyte and fibroblast cultures. [] In human blood cells, Imiquimod and its metabolite R-842 can induce IFN-α, IL-1, IL-6, IL-8, and TNF-α. []

Q3: In which cells does Imiquimod induce cytokine production?

A3: Research indicates that Imiquimod can induce cytokine production in various cell types, including:

- Immune cells in the skin: This includes cells involved in both innate and adaptive immunity, although the specific cell types responsible for cytokine production have not been fully elucidated. []

- Human keratinocytes and fibroblasts: These skin cells are involved in wound healing and inflammation, and their production of cytokines like IL-8 can contribute to Imiquimod's therapeutic effects. []

- Human peripheral blood mononuclear cells (PBMCs): This heterogeneous group of immune cells in the blood can produce various cytokines in response to Imiquimod, including IFN-α, IL-1, IL-6, IL-8, and TNF-α. []

Q4: What is the relationship between blood lead levels and serum calcium and phosphorus in preeclamptic women?

A5: A study conducted in Nigeria found a significant negative correlation between blood lead levels and serum calcium and phosphorus in pregnant women, including those with preeclampsia. [] This suggests that elevated blood lead might contribute to preeclampsia development by interfering with calcium and phosphorus metabolism.

Q5: How does patient-reported ability to walk correlate with clinical tests in individuals with Morquio A syndrome?

A6: A study investigating the relationship between patient-reported outcomes and clinical assessments in Morquio A patients found a strong correlation between patients' self-reported walking ability and their performance on the 6-minute walk test. [] This finding highlights the value of incorporating patient perspectives in evaluating treatment efficacy.

Q6: What is the impact of transformational leadership on staff nurse empowerment?

A7: Research indicates a strong positive relationship between transformational leadership styles and feelings of empowerment among staff nurses. [] When nurse leaders exhibited transformational leadership behaviors, their staff reported feeling significantly more empowered in their work environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)

![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)